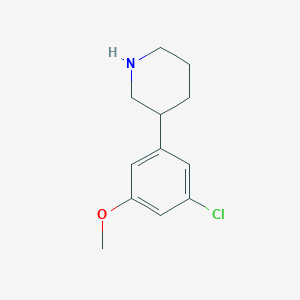

3-(3-Chloro-5-methoxyphenyl)piperidine

Description

Significance of Piperidine (B6355638) Moiety in Drug Discovery and Natural Products

The piperidine scaffold is one of the most ubiquitous heterocyclic fragments found in FDA-approved drugs and natural alkaloids. mdpi.com Its significance stems from several key features. The chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets such as receptors and enzymes. nih.gov The basic nitrogen atom of the piperidine ring is often protonated at physiological pH, enabling the formation of salt bridges and hydrogen bonds with acidic residues in protein binding sites. acs.org

The structural versatility of the piperidine ring has been exploited in the development of drugs across numerous therapeutic areas. nih.gov For instance, the piperidine moiety is a key component in powerful analgesics, such as fentanyl and its analogs, which target opioid receptors. synquestlabs.com It is also present in antipsychotic drugs like haloperidol (B65202) and risperidone, which modulate dopamine (B1211576) and serotonin (B10506) receptors. nih.gov Furthermore, piperidine derivatives have been developed as antihistamines, anticholinergics, and antiarrhythmic agents.

In the realm of natural products, the piperidine ring is a core structural element of many alkaloids with potent biological activities. Examples include piperine (B192125), the pungent compound from black pepper with various reported health benefits, and lobeline, an alkaloid from Lobelia inflata that has been investigated for its effects on the nicotinic acetylcholine (B1216132) receptors. nih.gov The prevalence of the piperidine scaffold in both nature and medicine underscores its importance as a privileged structure in drug discovery.

Overview of Substituted Piperidine Derivatives in Academic Research

Substituted piperidine derivatives are a major focus of academic research due to their potential to yield novel therapeutic agents with improved efficacy and selectivity. mdpi.com The substitution pattern on the piperidine ring and any appended aromatic systems can be systematically varied to fine-tune the pharmacological properties of the resulting compounds. nih.gov

Research into substituted piperidines has led to the discovery of potent and selective ligands for a variety of biological targets. For example, derivatives of 4-arylpiperidine have been extensively studied as ligands for dopamine and serotonin transporters, leading to the development of compounds with potential applications in the treatment of depression and other neuropsychiatric disorders.

A significant area of research has been the investigation of substituted piperidines as ligands for sigma receptors. nih.govacs.orgnih.gov Sigma receptors are a unique class of intracellular proteins that are implicated in a range of cellular functions and are considered therapeutic targets for neurological and psychiatric conditions. nih.gov The development of selective sigma receptor ligands is a key objective in modern medicinal chemistry, and substituted piperidines have emerged as a promising class of compounds in this pursuit. nih.govnih.gov The specific compound, 3-(3-Chloro-5-methoxyphenyl)piperidine, and its analogs are part of this ongoing research effort to create novel molecular probes and potential therapeutics targeting these receptors. synquestlabs.comnih.gov

Interactive Data Tables

Below are interactive tables summarizing key data for piperidine and a related substituted piperidine derivative.

Table 1: Properties of Piperidine

| Property | Value |

| Molecular Formula | C5H11N |

| Molar Mass | 85.15 g/mol |

| Density | 0.862 g/cm³ |

| Boiling Point | 106 °C |

| Melting Point | -9 °C |

This data is for the parent compound piperidine.

Table 2: Research Data on a 3-(3-Chloro-5-methoxyphenyl)piperidine Analog

| Compound | Target Receptor | Affinity (Ki, nM) |

| (R)-5-(3-(4-(3-chloro-5-methoxyphenyl) piperidin-1-yl)-3-oxopropyl)-5-methyl-imidazolidine-2,4-dione | Not specified in source | Not specified in source |

This data is for a more complex analog containing the 3-(3-Chloro-5-methoxyphenyl)piperidine moiety and is derived from a patent. nih.gov The specific biological activity data was not detailed in the provided source.

Structure

3D Structure

Properties

Molecular Formula |

C12H16ClNO |

|---|---|

Molecular Weight |

225.71 g/mol |

IUPAC Name |

3-(3-chloro-5-methoxyphenyl)piperidine |

InChI |

InChI=1S/C12H16ClNO/c1-15-12-6-10(5-11(13)7-12)9-3-2-4-14-8-9/h5-7,9,14H,2-4,8H2,1H3 |

InChI Key |

MGRPHXURKYTIDC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C2CCCNC2)Cl |

Origin of Product |

United States |

Synthetic Strategies for 3 3 Chloro 5 Methoxyphenyl Piperidine and Analogues

Classical and Contemporary Approaches to Piperidine (B6355638) Ring Synthesis

The construction of the piperidine ring is a central theme in organic synthesis, with a multitude of methods developed over the years. These approaches range from classical cyclization reactions to modern catalytic processes, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

Multi-component Reactions

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, convergent step from three or more starting materials. researchgate.net This approach offers significant advantages in terms of atom economy, step efficiency, and the generation of molecular diversity. For the synthesis of highly functionalized piperidines, MCRs provide a direct and efficient route.

A notable example is the pseudo five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates, which can be catalyzed by a dual-functional ionic liquid under reflux conditions in ethanol (B145695) to produce substituted piperidines in good yields. researchgate.net These reactions often proceed through a cascade of events, including Knoevenagel condensation, Michael addition, and Mannich-type cyclization, to rapidly assemble the piperidine core. The versatility of MCRs allows for the incorporation of a wide range of substituents, making it a valuable strategy for creating libraries of piperidine analogues for biological screening.

Table 1: Examples of Multi-component Reactions for Piperidine Synthesis

| Catalyst/Conditions | Reactants | Product Type | Yield (%) | Reference |

| [TMBSED][OMs]₂ | Aromatic aldehydes, anilines, alkyl acetoacetates | Substituted piperidines | Up to 93% | researchgate.net |

| Iron(III) trifluoroacetate | Amines, formaldehyde, dimedone | 3,5-dispirosubstituted piperidines | Not specified | researchgate.net |

Organometallic Catalysis in Piperidine Synthesis

Organometallic catalysis has revolutionized the synthesis of heterocyclic compounds, offering mild and highly selective methods for bond formation. Both rhodium and palladium catalysts have been extensively used in the synthesis of piperidines, enabling transformations that are often difficult to achieve through traditional methods.

Rhodium-catalyzed reactions have proven particularly effective for the enantioselective synthesis of 3-substituted piperidines. nih.govsnnu.edu.cnacs.org A key strategy involves the asymmetric carbometalation of dihydropyridines. snnu.edu.cnacs.org This approach typically involves a three-step process: partial reduction of a pyridine (B92270) to a dihydropyridine (B1217469), followed by a Rh-catalyzed asymmetric reductive Heck reaction with an aryl or vinyl boronic acid, and a final reduction to yield the enantioenriched piperidine. nih.govsnnu.edu.cnacs.org

This methodology exhibits broad functional group tolerance and allows for the synthesis of a wide array of 3-arylpiperidines with high enantioselectivity. snnu.edu.cnacs.org The use of chiral ligands, such as (S)-Segphos, in conjunction with a rhodium precursor like [Rh(cod)(OH)]₂, is crucial for achieving high levels of stereocontrol. snnu.edu.cn

Table 2: Rhodium-Catalyzed Asymmetric Synthesis of 3-Arylpiperidines

| Rhodium Catalyst System | Substrates | Product | Enantiomeric Excess (ee) | Yield (%) | Reference |

| [Rh(cod)(OH)]₂ / (S)-Segphos | Phenyl carbamate (B1207046) dihydropyridine, Phenyl boronic acid | 3-Phenyl-tetrahydropyridine derivative | 96% | 81% | snnu.edu.cn |

| [Rh(cod)(OH)]₂ / Ligand | Dihydropyridines, Aryl boronic acids | 3-Aryl-tetrahydropyridine derivatives | High | High | nih.govacs.org |

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in piperidine synthesis is extensive. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are instrumental in forming the carbon-carbon bonds necessary for constructing 3-arylpiperidines. acs.org As previously mentioned, this is a highly plausible method for synthesizing the precursor to 3-(3-Chloro-5-methoxyphenyl)piperidine. The reaction typically involves coupling an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com

Furthermore, palladium-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of the piperidine ring. acs.org For instance, the regioselective and stereoselective C(sp³)–H arylation of piperidines bearing a directing group at the C(3) position allows for the synthesis of cis-3,4-disubstituted piperidines with excellent control. acs.org

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has become a widely used method for the formation of cyclic compounds, including piperidines. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile byproduct like ethylene. wikipedia.org The driving force for the reaction is often the entropically favorable release of a small gaseous molecule. organic-chemistry.org

The synthesis of piperidine derivatives via RCM generally starts with the preparation of an acyclic precursor containing two terminal alkene functionalities. The choice of the catalyst, solvent, and reaction temperature is critical for achieving high yields and preventing unwanted side reactions like isomerization. wikipedia.org RCM is compatible with a wide range of functional groups, making it a versatile tool for the synthesis of complex piperidine-containing natural products and pharmaceuticals.

Table 3: Ruthenium Catalysts for Ring-Closing Metathesis

| Catalyst | Description | Application | Reference |

| Grubbs' First Generation Catalyst | RuCl₂(PCy₃)₂(=CHPh) | General RCM | wikipedia.org |

| Grubbs' Second Generation Catalyst | RuCl₂(PCy₃)(IMes)(=CHPh) | More active, broader substrate scope | organic-chemistry.org |

| Hoveyda-Grubbs Catalysts | Styrenyl ether-chelated Ru complexes | Increased stability and recyclability | organic-chemistry.org |

Mannich Reaction-Based Synthesis

The Mannich reaction is a classic multi-component condensation reaction that forms a β-amino-carbonyl compound, known as a Mannich base, from an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound. organic-chemistry.orglibretexts.org This reaction is particularly useful for the synthesis of piperidones, which can then be reduced to the corresponding piperidines.

A stereoselective three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines. rsc.org This approach, inspired by the biosynthesis of piperidine alkaloids, utilizes a functionalized dienolate that reacts with an aldehyde and an amine to form a chiral dihydropyridinone intermediate. This intermediate serves as a versatile building block for the synthesis of various bioactive piperidine compounds. rsc.org The reaction conditions can be tuned to achieve high levels of diastereoselectivity and enantioselectivity, often employing chiral catalysts or auxiliaries. libretexts.org

Targeted Synthesis of 3-Substituted Piperidines

The targeted synthesis of 3-substituted piperidines, including 3-arylpiperidines, has evolved significantly, moving from classical multi-step procedures to more efficient catalytic methods. A primary modern approach involves the direct functionalization of pyridine or its derivatives.

One powerful strategy is the catalytic, intramolecular, anti-Markovnikov hydroamination of vinylarenes. This method can form 3-arylpiperidines by cyclizing 1-(3-aminopropyl)vinylarene precursors. acs.orgberkeley.edu For instance, rhodium catalysts, particularly those with bidentate phosphine (B1218219) ligands like [Rh(COD)(DPPB)]BF₄, have proven effective for this transformation, yielding 3-arylpiperidines with high regioselectivity. acs.orgberkeley.edu While this approach requires the prior synthesis of a specific amino-alkene precursor, it provides a direct route to the piperidine core.

Another major strategy is the metal-catalyzed cross-coupling of a piperidine precursor with an aryl partner. Palladium- and rhodium-catalyzed reactions are at the forefront of this methodology. For example, the Heck reaction can be used to arylate partially saturated nitrogen heterocycles. acs.org More recently, rhodium-catalyzed asymmetric reductive Heck reactions have been developed, coupling arylboronic acids with activated dihydropyridines to form 3-substituted tetrahydropyridines, which are then reduced to the corresponding piperidines. acs.orgnih.gov This approach offers broad functional group tolerance and is a key method for creating diverse libraries of 3-arylpiperidines. acs.org

A more traditional, yet still relevant, method is the hydrogenation of a corresponding substituted pyridine. For example, the synthesis of the analogue 3-(3-methoxyphenyl)piperidine (B1313662) can be achieved by the hydrogenation of 3-(3-methoxyphenyl)pyridine (B1364921) using hydrogen gas, platinum(IV) oxide as a catalyst, in a methanol (B129727) solvent under pressure. chemicalbook.com This suggests a direct and viable route to 3-(3-Chloro-5-methoxyphenyl)piperidine would be the catalytic hydrogenation of 3-(3-chloro-5-methoxyphenyl)pyridine.

Stereoselective and Asymmetric Synthesis of Substituted Piperidines

Achieving stereocontrol in the synthesis of substituted piperidines is crucial, as different stereoisomers often exhibit distinct biological activities. Several advanced strategies provide access to enantioenriched 3-substituted piperidines.

Rhodium-catalyzed asymmetric synthesis has emerged as a particularly powerful tool. A cross-coupling approach using sp²-hybridized boronic acids and a dihydropyridine precursor, catalyzed by a chiral rhodium complex, can produce enantioenriched 3-substituted tetrahydropyridines. acs.org These intermediates are then hydrogenated to yield the final chiral piperidines. acs.orgnih.gov The choice of chiral ligand on the rhodium catalyst is critical for inducing high enantioselectivity. organic-chemistry.org

Table 1: Catalyst Systems for Asymmetric Synthesis of 3-Arylpiperidines

| Catalyst/Ligand System | Reaction Type | Key Features |

|---|---|---|

| [Rh(cod)OH]₂ / (S)-Segphos | Asymmetric Reductive Heck Reaction | High yield and excellent enantioselectivity for coupling arylboronic acids with dihydropyridines. organic-chemistry.org |

| [Rh(COD)(DPPB)]BF₄ | Intramolecular Hydroamination | High diastereomeric excess in the formation of 3,5-disubstituted piperidines. acs.org |

| Carbonyl Reductases (e.g., HeCR, DbCR) | Biocatalytic Reduction | Excellent stereoselectivity in the reduction of 3-substituted-4-oxopiperidines to hydroxypiperidines. nih.gov |

Chemo-enzymatic methods offer a highly selective and sustainable alternative to purely chemical synthesis. nih.gov One such approach uses a one-pot cascade involving an amine oxidase and an ene imine reductase. nih.govacs.org This system can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines with precise stereochemistry. nih.govacs.org Another biocatalytic strategy employs carbonyl reductases for the stereoselective reduction of 3-substituted-4-oxopiperidines, yielding chiral 3-substituted-4-hydroxypiperidines, which can serve as versatile intermediates. nih.gov

Synthetic Routes for Introduction of Chloro and Methoxyaryl Substituents

The introduction of the specific 3-chloro-5-methoxyphenyl moiety onto the piperidine ring is a key challenge. The synthetic strategies generally fall into two categories: coupling a pre-formed piperidine ring with the aryl group, or constructing the piperidine ring from a precursor that already contains the aryl substituent.

Strategies for 3-Chloro-5-methoxyphenyl Moiety Incorporation

The most prevalent modern method for incorporating a substituted aryl group is through metal-catalyzed cross-coupling reactions. In the context of synthesizing 3-(3-Chloro-5-methoxyphenyl)piperidine, this would typically involve a reaction between a piperidine precursor and a derivative of 3-chloro-5-methoxybenzene.

The use of 3-chloro-5-methoxyphenylboronic acid is a prime example. This reagent can be coupled with an activated piperidine precursor, such as a phenyl pyridine-1(2H)-carboxylate, using a rhodium catalyst. acs.orgorganic-chemistry.org This reaction would directly install the 3-chloro-5-methoxyphenyl group at the 3-position of the piperidine ring system. Palladium-catalyzed reactions, such as the Suzuki or Stille coupling, are also standard methods for forming carbon-carbon bonds between aromatic rings and heterocyclic systems. acs.orgthieme-connect.com

An alternative strategy involves the synthesis of 3-(3-chloro-5-methoxyphenyl)pyridine as a key intermediate. This substituted pyridine can then be reduced to the target piperidine. The reduction is typically achieved through catalytic hydrogenation over a noble metal catalyst like platinum or palladium. chemicalbook.commdpi.com

Green Chemistry Approaches in Piperidine Synthesis

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly being applied to the synthesis of pharmaceuticals and their intermediates. nih.gov In piperidine synthesis, this often involves the use of catalytic rather than stoichiometric reagents, employing safer solvents, and developing one-pot reactions to minimize purification steps.

Chemo-enzymatic synthesis is a leading green approach. nih.gov The use of enzymes like oxidases, reductases, and lipases allows reactions to be performed in aqueous media under mild conditions, offering high selectivity and reducing the need for protecting groups and harsh reagents. nih.govnih.govacs.orgresearchgate.net For example, the chemo-enzymatic dearomatization of pyridines provides a sustainable route to chiral substituted piperidines. nih.govacs.org

Multicomponent reactions, where three or more reactants are combined in a single step to form a product that incorporates portions of all reactants, also align with green chemistry principles. These reactions are highly atom-economical and can rapidly generate molecular complexity, reducing the number of synthetic steps and associated waste.

Receptor Binding and Functional Activity Studies

Sigma Receptor Binding Affinities and Selectivity

The sigma receptor family, comprising primarily the σ₁ and σ₂ subtypes, are unique intracellular proteins involved in cellular signaling and function. wikipedia.org Ligands for these receptors are investigated for a range of conditions, including neurological and psychiatric disorders. uniba.ituniba.it The nature of the substituents on both the phenyl and piperidine (B6355638) rings, as well as the linking chain, significantly influences binding affinity and selectivity. uniba.itnih.gov

Sigma-1 Receptor Ligand Interactions

Research on phenoxyalkylpiperidines, a class of compounds structurally related to 3-(3-Chloro-5-methoxyphenyl)piperidine, reveals that substitutions on the aromatic ring play a crucial role in σ₁ receptor affinity. Studies have shown that a chloro- substitution on the phenoxy ring can lead to high σ₁ receptor affinity. uniba.it For instance, in a series of N-[(phenoxy)ethyl]piperidines, p-chloro derivatives generally exhibited slightly higher σ₁ receptor affinity compared to their p-methoxy counterparts. uniba.it This suggests that the hydrophobic nature of the chlorine atom can be beneficial for binding.

The substitution pattern on the piperidine ring itself is also critical. Methylation on the piperidine ring, for example, can confer optimal interaction with the σ₁ subtype. uniba.it However, increasing steric hindrance around the basic nitrogen of the piperidine ring generally leads to a decrease in σ₁ receptor affinity. uniba.it The length of an alkyl linker between the phenyl and piperidine moieties also modulates affinity, with an oxyethylene to oxypropylene elongation showing a significant increase in σ₁ affinity in some series. uniba.it N-substituted-4-cyano-4-phenylpiperidine analogs have also been identified as high-affinity, subnanomolar σ₁ receptor ligands. nih.gov

Sigma-2 Receptor Binding Profile

Many piperidine-based ligands that bind to the σ₁ receptor also show some affinity for the σ₂ receptor. However, the phenoxyalkylpiperidine scaffold often serves as an optimal structure for achieving selectivity for the σ₁ over the σ₂ receptor. uniba.it In one study, this class of compounds generally displayed moderate to low affinity for the σ₂ receptor, with Kᵢ values ranging from 52.3 to 809 nM. uniba.it This inherent selectivity is a desirable trait in the development of targeted σ₁ receptor ligands. For N-substituted-4-cyano-4-phenylpiperidines, the highest affinity for the σ₂ receptor was found to be 63 nM for one analog, which was significantly lower than its σ₁ affinity. nih.gov

Table 1: Representative Sigma Receptor Binding Affinities of Related Piperidine Derivatives

| Compound Name | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity (σ₂/σ₁) |

|---|---|---|---|

| 1-[3-(4-chlorophenoxy)propyl]-4-methylpiperidine | Data not specified | Data not specified | Data not specified |

| N-isobutyl-4-cyano-4-phenylpiperidine | 0.35 | 63 | 180 |

| N-benzyl-4-cyano-4-phenylpiperidine | 0.41 | 652 | 1600 |

| (S)-N-[(4-chlorophenoxy)ethyl]-2-methylpiperidine | 0.34 | 52.3 | 153.8 |

| N-[(4-methoxyphenoxy)ethyl]-4-methylpiperidine | 1.49 | 163 | 109.4 |

This table is for illustrative purposes and shows data for structurally related compounds, not 3-(3-Chloro-5-methoxyphenyl)piperidine. Data sourced from multiple studies. uniba.itnih.gov

Histamine (B1213489) Receptor Antagonism

The histamine H₃ receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it a target for cognitive and sleep-related disorders. nih.govwikipedia.orgyoutube.com

Histamine H₃ Receptor Ligand Characterization

The piperidine ring is a key structural feature in many potent histamine H₃ receptor antagonists. nih.gov In studies comparing piperidine and piperazine (B1678402) derivatives, the piperidine moiety was often identified as a critical element for achieving dual activity at both H₃ and σ₁ receptors. nih.gov This suggests that a compound like 3-(3-Chloro-5-methoxyphenyl)piperidine could potentially exhibit affinity for the H₃ receptor. The antagonism of H₃ receptors leads to an increased release of histamine and other neurotransmitters, which is being explored for therapeutic benefits in conditions like narcolepsy and schizophrenia. wikipedia.orgyoutube.comnih.gov

Selectivity over Other Histamine Receptor Subtypes (H₁, H₂, H₄)

A crucial aspect of developing H₃ receptor antagonists is ensuring high selectivity over the other histamine receptor subtypes (H₁, H₂, and H₄) to avoid off-target effects. nih.govmdpi.com Research on dual-acting piperidine-based H₃/σ₁ receptor ligands has shown that high selectivity for the H₃ receptor is achievable. nih.gov For example, lead compounds from these studies have demonstrated negligible affinity for H₁, H₂, and H₄ receptors, with Kᵢ values often greater than 10,000 nM. nih.gov This high degree of selectivity underscores the feasibility of designing potent and specific H₃ receptor antagonists based on a piperidine scaffold.

Table 2: Representative Histamine Receptor Selectivity of a Related Piperidine Derivative (Compound 11 from a study)

| Receptor Subtype | Binding Affinity (Kᵢ) |

|---|---|

| Human H₃ Receptor | Data not specified, but high affinity |

| Human H₁ Receptor | > 10,000 nM |

| Human H₂ Receptor | > 100,000 nM |

| Human H₄ Receptor | > 10,000 nM |

This table illustrates the high selectivity profile of a related piperidine compound and is not specific to 3-(3-Chloro-5-methoxyphenyl)piperidine. Data sourced from a study on dual H₃/σ₁ receptor antagonists. nih.gov

Monoamine Receptor Interactions

The interaction of piperidine derivatives with monoamine systems, which include transporters and receptors for neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine, is another area of pharmacological investigation. Monoamine oxidase (MAO) inhibitors, for example, prevent the breakdown of these neurotransmitters. pacific.edu

Studies on 4-phenylpiperidine (B165713) derivatives have shown that they can be oxidized by MAO, with MAO-B preferentially oxidizing derivatives with substituents at the 3rd position of the piperidine ring. nih.gov This suggests a potential interaction of 3-(3-Chloro-5-methoxyphenyl)piperidine with the MAO enzyme system. However, comprehensive data on the binding and functional activity of this specific class of compounds at monoamine transporters (such as SERT, DAT, and NET) and other monoamine receptors is limited in the available literature.

5-HT1A Receptor Agonism/Binding

No data available.

Opioid Receptor Binding and Functional Assays

No data available.

Mu-Opioid Receptor Affinity

No data available.

GABA Receptor Complex Interactions

No data available.

Structure Activity Relationship Sar Studies of 3 3 Chloro 5 Methoxyphenyl Piperidine Analogues

Impact of Piperidine (B6355638) Ring Substitutions on Biological Activity

The piperidine ring is a key component of the 3-(3-Chloro-5-methoxyphenyl)piperidine scaffold, and substitutions on this ring have a profound impact on the biological activity of its analogues. The nature, position, and orientation of these substituents can significantly alter the compound's interaction with its biological target.

Positional Isomerism and Stereochemistry Effects

The spatial arrangement of atoms within a molecule, dictated by positional isomerism and stereochemistry, is a critical determinant of biological activity. In the context of 3-(3-Chloro-5-methoxyphenyl)piperidine analogues, even subtle changes in the position or stereochemical orientation of a substituent can lead to dramatic differences in pharmacological effects.

Research on related 3-arylpiperidines has demonstrated that the position of the aryl group on the piperidine ring is crucial for activity. While the 3-substituted phenylpiperidine core is common in many biologically active compounds, the specific substitution pattern on the phenyl ring further modulates this activity.

Stereochemistry plays a pivotal role. The chiral center at the 3-position of the piperidine ring means that analogues can exist as enantiomers, which are non-superimposable mirror images. It is a well-established principle in pharmacology that enantiomers can exhibit different biological activities, with one enantiomer often being significantly more potent than the other (the eutomer). For instance, in a series of 3,4-disubstituted piperidines, the relative stereochemistry of the substituents was found to be a key factor influencing their activity.

N-Substitution Effects on Activity and Selectivity

Modification of the nitrogen atom of the piperidine ring (N-substitution) is a common strategy employed in medicinal chemistry to modulate the pharmacological properties of piperidine-containing compounds. The nature of the substituent on the nitrogen can influence factors such as receptor affinity, selectivity, and pharmacokinetic properties.

Studies on various classes of 3-arylpiperidine analogues have shown that the size and nature of the N-substituent are critical for activity and selectivity. For example, in a series of piperidine-based compounds targeting specific receptors, the introduction of a small alkyl group, such as a methyl or ethyl group, on the nitrogen sometimes leads to an increase in potency. Conversely, larger, bulkier groups can either enhance or diminish activity depending on the specific receptor and the binding pocket's steric constraints.

The basicity of the piperidine nitrogen, which is influenced by the N-substituent, is also a key factor in receptor interaction, often forming a crucial salt bridge with an acidic residue in the binding site. Altering the N-substituent can fine-tune this basicity and, consequently, the binding affinity.

| N-Substituent | Effect on Activity/Selectivity | Reference Compound Class |

| Hydrogen (unsubstituted) | Often serves as a baseline for comparison. | General 3-Arylpiperidines |

| Methyl | Can increase potency in some receptor systems. | Various Piperidine Analogues |

| Ethyl | May lead to altered selectivity profiles. | Various Piperidine Analogues |

| Larger Alkyl/Arylalkyl | Effects are highly dependent on the target receptor's topology. | Various Piperidine Analogues |

Conformation-Activity Relationships

The three-dimensional shape, or conformation, that a molecule adopts is critical for its interaction with a biological target. The piperidine ring typically exists in a chair conformation, and the orientation of substituents (axial or equatorial) can significantly impact biological activity.

For 3-arylpiperidines, the orientation of the 3-aryl group is a key determinant of activity. Generally, an equatorial orientation of the bulky aryl substituent is energetically favored and often leads to higher affinity for the target receptor. This is because an axial orientation can result in unfavorable steric interactions with other parts of the piperidine ring.

Computational studies and experimental data from related compounds suggest that the preferred conformation places the 3-(3-chloro-5-methoxyphenyl) group in an equatorial position, allowing for optimal interaction with the receptor binding site. The flexibility of the piperidine ring and the rotational freedom of the bond connecting it to the phenyl group also contribute to the molecule's ability to adopt a bioactive conformation.

Role of the 3-Chloro-5-methoxyphenyl Moiety in Activity

The 3-chloro-5-methoxyphenyl group is not merely a structural anchor but plays an active role in the biological activity of these piperidine analogues. The specific electronic and steric properties conferred by the chlorine and methoxy (B1213986) substituents are crucial for molecular recognition and binding affinity.

Influence of Halogenation (Chloro)

The presence of a chlorine atom at the 3-position of the phenyl ring has a significant impact on the electronic properties and lipophilicity of the molecule. Halogens, such as chlorine, are electron-withdrawing groups, which can influence the charge distribution of the aromatic ring. This altered electronic profile can affect interactions with the target receptor, such as hydrogen bonding or electrostatic interactions.

Influence of Methoxy Group

The methoxy group at the 5-position of the phenyl ring also plays a crucial role in defining the pharmacological profile of these analogues. The methoxy group is an electron-donating group through resonance, which can influence the electron density of the aromatic ring in a manner distinct from the electron-withdrawing inductive effect of the chlorine atom.

The interplay between the electron-withdrawing chloro group and the electron-donating methoxy group creates a unique electronic environment on the phenyl ring that is often critical for optimal biological activity.

| Phenyl Substituent | Position | Electronic Effect | Potential Role in Activity |

| Chloro | 3 | Electron-withdrawing (inductive) | Enhances lipophilicity, potential for specific steric and electronic interactions. |

| Methoxy | 5 | Electron-donating (resonance) | Acts as a hydrogen bond acceptor, modulates electronic properties of the ring. |

Effects of Electron-Withdrawing and Electron-Donating Groups on the Phenyl Ring

The electronic properties of substituents on the phenyl ring of 3-arylpiperidine analogues play a pivotal role in modulating their biological activity. The interplay of inductive and resonance effects can significantly alter the electron density of the aromatic ring, thereby influencing receptor binding affinity and functional potency.

Electron-Withdrawing Groups (EWGs): The introduction of electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine) or trifluoromethyl groups, at various positions on the phenyl ring has been a common strategy in SAR studies. Generally, the position and nature of the EWG are critical. For instance, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, compounds bearing a cyano (-CN) group, a strong electron-withdrawing group, demonstrated significant inhibitory activity, while those with a trifluoromethyl (-CF₃) group were inactive. This suggests that the electronic effect of the substituent, rather than just its steric bulk, is a key determinant of activity. The electron-withdrawing nature of the -CN group was found to alter the electron density of the phenyl ring, forcing it into a different binding orientation that was more favorable for interaction with key residues of the target protein.

The following table summarizes the general effects of electron-withdrawing and electron-donating groups on the phenyl ring of pharmacologically active compounds, based on broader studies of related structures.

| Substituent Type | Example Groups | General Effect on Phenyl Ring | Potential Impact on Biological Activity |

| Electron-Withdrawing | -Cl, -F, -CF₃, -CN, -NO₂ | Decreases electron density | Can enhance binding through specific electronic interactions, alter metabolic stability. |

| Electron-Donating | -OCH₃, -CH₃, -OH | Increases electron density | Can enhance binding through different electronic interactions, may affect lipophilicity. |

Linker Region Modifications and Their Pharmacological Impact

Studies on various classes of compounds have shown that even subtle changes in the linker can lead to significant differences in activity. For example, in the development of antibody-drug conjugates, the stability of the linker is paramount to prevent premature release of the payload. While not directly analogous to small molecule receptor ligands, this principle underscores the importance of the linker's chemical properties.

For 3-arylpiperidine analogues, modifications could include:

Altering the Piperidine Ring: Introducing substituents on the piperidine nitrogen or other positions of the ring can impact the molecule's orientation and basicity, which is often crucial for receptor interaction.

Introducing a Flexible or Rigid Linker: The insertion of an alkyl chain or a more rigid cyclic system between the piperidine and another part of the molecule can be used to optimize the distance and orientation between key binding motifs. The choice between a flexible and a rigid linker depends on the conformational requirements of the target receptor.

The pharmacological impact of such modifications is often unpredictable and requires empirical investigation through the synthesis and biological evaluation of a series of analogues.

Lipophilicity and Activity Correlations

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a crucial physicochemical property that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its binding affinity to the target.

In many series of 3-arylpiperidine derivatives, a clear correlation between lipophilicity and biological activity has been observed. Generally, increasing lipophilicity can lead to enhanced membrane permeability and better access to intracellular targets. It can also promote binding to hydrophobic pockets within a receptor. However, excessively high lipophilicity can be detrimental, leading to poor aqueous solubility, increased plasma protein binding, and non-specific toxicity.

Quantitative structure-activity relationship (QSAR) studies often incorporate lipophilicity as a key parameter. For instance, a QSAR analysis of substituted (S)-phenylpiperidines as dopamine (B1211576) antagonists revealed that clogP (a calculated measure of lipophilicity) plays a significant part in their activity, followed by steric factors.

The table below illustrates the relationship between lipophilicity (logD₇.₄) and σ₁ receptor affinity for a series of piperidine derivatives, highlighting the importance of balancing these properties.

| Compound | Scaffold | σ₁ Affinity (Ki [nM]) | logD₇.₄ |

| 1 | 1,3-Dioxane | 10 | 1.20 |

| 2 | Tetrahydropyran | 8 | 2.25 |

| 3 | Cyclohexane | 5 | 3.25 |

| 4a | Piperidine (NH) | 165 | -0.79 |

| 18a | Piperidine (NCH₃) | 15 | 0.52 |

Data adapted from related studies on piperidine derivatives.

This data demonstrates that while high lipophilicity (as in compound 3) can correlate with high affinity, it is possible to achieve good affinity with lower lipophilicity through structural modifications (as in compound 18a), leading to a more favorable LLE.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound. By interacting with electromagnetic radiation, molecules produce unique spectra that act as fingerprints, revealing the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules.

¹H NMR: Proton NMR would be used to identify the number of distinct proton environments, their connectivity, and their spatial relationships. For 3-(3-Chloro-5-methoxyphenyl)piperidine, one would expect to see distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the protons on the piperidine (B6355638) ring. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would confirm the substitution pattern on both the phenyl and piperidine rings.

¹³C NMR: Carbon-13 NMR provides information about the different carbon environments in the molecule. A spectrum for this compound would show separate signals for each unique carbon atom, including the methoxy carbon, the carbons of the piperidine ring, and the distinct carbons of the 3-chloro-5-methoxyphenyl group.

Infrared (IR) SpectroscopyInfrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-(3-Chloro-5-methoxyphenyl)piperidine would be expected to show characteristic absorption bands corresponding to:

C-H stretching from the aromatic ring and the aliphatic piperidine ring.

C-O stretching from the methoxy ether group.

C-N stretching from the piperidine amine.

C-Cl stretching from the chloro-substituted phenyl ring.

Aromatic C=C bending and stretching vibrations.

Mass Spectrometry (MS, EI-MS, LC/MS, HRMS)Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

Low-Resolution MS: Techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) would be used to determine the nominal molecular weight from the molecular ion peak ([M]⁺ or [M+H]⁺). The fragmentation pattern would offer clues about the compound's structure, likely showing fragments corresponding to the loss of the piperidine or phenyl moiety.

High-Resolution MS (HRMS): This technique would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₂H₁₆ClNO).

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable crystal of 3-(3-Chloro-5-methoxyphenyl)piperidine could be grown, this technique would provide precise information on bond lengths, bond angles, and the absolute stereochemistry of any chiral centers. It would also unequivocally establish the conformation of the piperidine ring, which typically adopts a stable "chair" conformation.

Chromatographic Separations and Detection Methods

Chromatographic techniques are essential for separating the compound from impurities or other components in a mixture and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, would be a primary method for purification and analysis. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with additives like formic acid or trifluoroacetic acid) would likely be effective. Detection could be achieved using a UV detector set to one of the compound's absorption maxima, or with a mass spectrometer (LC/MS) for greater sensitivity and specificity.

Gas Chromatography (GC): GC could also be employed, often coupled with a mass spectrometer (GC/MS). This method would require the compound to be sufficiently volatile and thermally stable. The choice of column (e.g., a nonpolar or medium-polarity column like a DB-5ms) would be optimized to achieve good separation.

High-Performance Liquid Chromatography (HPLC) with various detectors (UV, FLD, ELSD, MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of pharmaceutical compounds and related substances. Its versatility is enhanced by the availability of various detectors, each offering different selectivity and sensitivity. For "3-(3-Chloro-5-methoxyphenyl)piperidine," a reversed-phase HPLC method would likely be the most effective approach.

A typical HPLC system for the analysis of this compound would employ a C18 column, which is a common choice for moderately polar to nonpolar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate or formate) and an organic solvent like acetonitrile or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, would be beneficial for ensuring good separation of the main compound from any potential impurities or degradation products.

Detector Selection:

UV Detector: Given the presence of a chromophore (the chloromethoxyphenyl group), a UV detector would be a primary choice for detection. The wavelength for maximum absorbance would need to be determined experimentally but is anticipated to be in the range of 220-280 nm.

Fluorescence Detector (FLD): If the compound exhibits native fluorescence, an FLD could offer higher sensitivity and selectivity compared to UV detection. The excitation and emission wavelengths would need to be optimized.

Evaporative Light Scattering Detector (ELSD): For the detection of non-chromophoric impurities or if universal detection is desired, an ELSD can be employed. This detector is suitable for any non-volatile analyte.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of specificity and structural information. It allows for the determination of the molecular weight of the compound and its fragments, confirming its identity with high confidence.

Interactive Data Table: Hypothetical HPLC Method Parameters

| Parameter | Value | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for a wide range of organic molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is compatible with MS detection. |

| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase HPLC. |

| Gradient | 5% to 95% B over 20 min | Ensures elution of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Provides reproducible retention times. |

| Injection Volume | 10 µL | Standard injection volume. |

| UV Detection | 254 nm | A common wavelength for aromatic compounds. |

| MS Detection (ESI+) | m/z [M+H]⁺ | Electrospray ionization in positive mode is common for nitrogen-containing compounds. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis and purity assessment of chemical compounds. It can be used for reaction monitoring, identification of compounds in a mixture, and as a preliminary analytical method before more sophisticated techniques like HPLC or GC-MS.

For "3-(3-Chloro-5-methoxyphenyl)piperidine," a normal-phase TLC system would likely be employed, using a silica gel plate as the stationary phase. The choice of the mobile phase is crucial for achieving good separation. A mixture of a nonpolar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or methanol) would be typical. The polarity of the mobile phase would be adjusted to achieve an optimal retardation factor (Rf) value, ideally between 0.3 and 0.7.

Visualization:

Since "3-(3-Chloro-5-methoxyphenyl)piperidine" contains a UV-active phenyl ring, it can be visualized under a UV lamp (at 254 nm) on a TLC plate containing a fluorescent indicator (e.g., silica gel F254). Additionally, various staining reagents can be used for visualization, such as potassium permanganate or iodine vapor, which react with many organic compounds.

Interactive Data Table: Hypothetical TLC Method Parameters

| Parameter | Value | Rationale |

| Stationary Phase | Silica Gel 60 F254 | Standard stationary phase for normal-phase TLC with a fluorescent indicator. |

| Mobile Phase | Hexane:Ethyl Acetate (7:3, v/v) | A common solvent system for compounds of intermediate polarity. |

| Chamber | Saturated with mobile phase | Ensures reproducible Rf values. |

| Application | 1-5 µL of a 1 mg/mL solution | Standard application volume and concentration. |

| Development | Ascending, up to 1 cm from the top | Standard development technique. |

| Visualization | UV light at 254 nm | The aromatic ring will quench the fluorescence of the plate, appearing as a dark spot. |

| Staining | Potassium Permanganate solution | A general stain for organic compounds. |

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Given that "3-(3-Chloro-5-methoxyphenyl)piperidine" has a relatively low molecular weight, it is likely amenable to GC analysis, possibly after derivatization to improve its volatility and thermal stability. GC-MS provides excellent separation and definitive identification based on the mass spectrum. The use of tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity, which is particularly useful for trace analysis in complex matrices.

A typical GC-MS analysis would involve injecting a solution of the compound into a heated injection port, where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column. The column, often coated with a nonpolar or medium-polarity stationary phase (e.g., a polysiloxane), separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The mass spectrum of "3-(3-Chloro-5-methoxyphenyl)piperidine" would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the piperidine ring and the bonds connecting it to the chloromethoxyphenyl group. Analysis of phencyclidine and its analogues, which also contain a piperidine ring, suggests that fragmentation often involves the loss of the piperidine moiety.

Interactive Data Table: Hypothetical GC-MS Method Parameters

| Parameter | Value | Rationale |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A common, robust, and relatively nonpolar column suitable for a wide range of compounds. |

| Carrier Gas | Helium at 1.0 mL/min | Standard carrier gas for GC-MS. |

| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte. |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C | A typical temperature program to separate compounds with different boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |

| Mass Analyzer | Quadrupole | A common and robust mass analyzer. |

| Scan Range | 40-500 m/z | Covers the expected mass range of the compound and its fragments. |

Derivatization Strategies in Research Applications

Derivatization for Enhanced Analytical Performance

The primary goal of analytical derivatization is to modify an analyte to make it more suitable for a specific analytical method, such as chromatography or spectrometry. This often involves improving volatility, thermal stability, or enhancing the detector response. spectroscopyonline.com For 3-(3-Chloro-5-methoxyphenyl)piperidine, derivatization of the secondary amine is the most common approach.

The native structure of 3-(3-Chloro-5-methoxyphenyl)piperidine may lack a sufficiently strong chromophore or fluorophore for highly sensitive detection by UV-Vis or fluorescence spectroscopy. To overcome this, derivatizing agents that introduce these moieties can be reacted with the piperidine's secondary amine.

A widely used reagent for this purpose is 9-fluorenylmethyl chloroformate (Fmoc-Cl). This reagent reacts with both primary and secondary amines to form a highly fluorescent derivative. researchgate.net This allows for the quantification of trace amounts of the amine-containing compound using techniques like high-performance liquid chromatography with a fluorescence detector (HPLC-FD). researchgate.net The selection of the derivatizing agent is critical for achieving the required sensitivity. researchgate.net

Table 1: Example of Fluorophoric Tagging for Secondary Amines

| Derivatizing Agent | Target Functional Group | Resulting Derivative | Detection Method |

|---|---|---|---|

| 9-fluorenylmethyl chloroformate (Fmoc-Cl) | Secondary Amine | Fluorenylmethyloxycarbonyl (Fmoc) adduct | HPLC-Fluorescence |

| Dansyl Chloride | Secondary Amine | Dansyl adduct | HPLC-Fluorescence/UV |

Mass spectrometry (MS) is a powerful tool for structural characterization. nih.gov Derivatization for MS aims to enhance ionization efficiency, improve chromatographic separation prior to analysis (e.g., in GC-MS or LC-MS), and direct the fragmentation process to yield structurally informative ions. spectroscopyonline.comresearchgate.net

For a compound like 3-(3-Chloro-5-methoxyphenyl)piperidine, derivatization can improve its performance in both GC-MS and LC-MS. In GC-MS, derivatization is often necessary to increase the volatility and thermal stability of the analyte. mdpi.com In LC-MS, derivatization can introduce a "charge tag" or a group with high proton affinity to significantly enhance the signal in electrospray ionization (ESI). researchgate.netnih.gov For example, tagging a molecule with a group like N-(4-aminophenyl)piperidine has been shown to improve detection limits by orders of magnitude in SFC-MS and LC-MS by enhancing positive ionization. researchgate.netnih.govnsf.gov Although used to detect organic acids in cited studies, the principle of adding a high-proton-affinity tag is broadly applicable. researchgate.netnih.gov

Table 2: Derivatization Agents for Enhanced MS Detection of Amines

| Agent | Technique | Purpose |

|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC-MS | Increases volatility and thermal stability |

| Ethyl Chloroformate (ECF) | GC-MS | Creates a more volatile carbamate (B1207046) derivative |

On-fiber derivatization (OFD) is an advanced sample preparation technique that combines extraction and derivatization into a single step, primarily used with solid-phase microextraction (SPME) ahead of GC-MS analysis. nih.gov After the analyte is extracted from the sample matrix onto the SPME fiber, the fiber is exposed to the headspace of a vial containing a derivatizing reagent. nih.gov

For a semi-volatile compound containing a secondary amine, silylation reagents are often employed. Reagents such as N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) can react with the active hydrogen on the piperidine (B6355638) nitrogen. nih.gov This process replaces the polar N-H group with a nonpolar silyl (B83357) group, which increases the analyte's volatility and thermal stability, making it more amenable to GC-MS analysis. This solvent-free method is highly sensitive, with detection limits often reaching the nanogram-per-liter level. nih.gov

Alkyl chloroformates, such as ethyl chloroformate (ECF) and isobutyl chloroformate (IBCF), are highly effective reagents for the derivatization of amines for GC analysis. nih.govresearchgate.net A key advantage of this method is that the reaction can proceed rapidly in an aqueous medium, eliminating the need for sample drying, which is often a laborious step in other derivatization protocols. core.ac.uk

The reaction of an alkyl chloroformate with the secondary amine of the piperidine ring results in the formation of a stable and more volatile carbamate derivative. researchgate.net These derivatives are well-suited for separation and detection by GC-MS. core.ac.uk The choice of the specific alkyl chloroformate can be optimized to balance the increase in molecular weight with the stability of the resulting derivative. nih.gov

Chemical Derivatization for Structure-Activity Relationship (SAR) Exploration

Beyond analytical chemistry, derivatization is a fundamental tool in medicinal chemistry for conducting structure-activity relationship (SAR) studies. researchgate.net SAR involves synthesizing a series of structural analogs of a lead compound, such as 3-(3-Chloro-5-methoxyphenyl)piperidine, and evaluating them for biological activity. This systematic approach helps identify the key molecular features (the pharmacophore) responsible for the compound's effects. nih.gov

For a piperidine-based compound, SAR exploration could involve modifications at several key positions:

The Piperidine Ring: Introducing substituents onto the ring or altering its conformation can probe the importance of this core structure for biological activity.

The Piperidine Nitrogen: The secondary amine can be alkylated, acylated, or converted to other functional groups to determine the role of the hydrogen bond donor/acceptor capability at this position.

The Phenyl Ring Substituents: The chloro and methoxy (B1213986) groups on the phenyl ring can be moved to different positions or replaced with other functional groups (e.g., fluoro, methyl, trifluoromethyl) to assess how electronic and steric properties influence activity. acs.org

For instance, studies on other piperidine-containing series have shown that even minor changes, such as introducing unsaturation into the piperidine ring, can lead to significant (e.g., tenfold) increases in potency. dndi.org Conversely, replacing the piperidine ring with an acyclic or different heterocyclic analog, like morpholine (B109124), can lead to a complete loss of activity, highlighting the ring's importance. dndi.org These findings underscore how systematic derivatization is crucial for optimizing a lead compound into a potential drug candidate. acs.org

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways to 3-(3-Chloro-5-methoxyphenyl)piperidine Analogues

The generation of a diverse library of analogues is fundamental to establishing robust structure-activity relationships (SAR). For the 3-(3-chloro-5-methoxyphenyl)piperidine scaffold, future synthetic efforts will likely focus on efficiency, stereocontrol, and sustainability.

A significant challenge lies in developing more efficient and general protocols for creating a wide array of derivatives. Diversity-Oriented Synthesis (DOS) presents a powerful strategy for this purpose. nih.govnih.gov DOS methodologies could enable the construction of all possible stereoisomers of multi-substituted piperidine (B6355638) scaffolds, providing a comprehensive set of compounds for biological screening. nih.govacs.org Techniques such as Type II Anion Relay Chemistry (ARC) offer a modular approach to building 2,4,6-trisubstituted piperidines, which could be adapted for analogues of the target compound. nih.govnih.govacs.org

Furthermore, there is a growing demand for "green" and sustainable synthetic methods to reduce the environmental impact of chemical synthesis. nih.govdntb.gov.uaresearchgate.net Future research should explore the use of eco-friendly solvents like water, polyethylene (B3416737) glycol (PEG), and other bio-based solvents, which have proven effective for synthesizing various nitrogen-containing heterocycles. researchgate.netmdpi.com Methodologies such as microwave-assisted synthesis, which can dramatically reduce reaction times and increase yields, represent a promising avenue for producing 3-(3-chloro-5-methoxyphenyl)piperidine analogues. nih.govdntb.gov.ua

Recent advances in the stereoselective synthesis of piperidines will also be crucial. mdpi.comresearchgate.net Techniques involving rhodium-catalyzed asymmetric carbometalation of dihydropyridines or palladium-catalyzed hydrogenation offer precise control over the stereochemistry of the final products. mdpi.comnih.govacs.org Applying these advanced catalytic methods will be essential for synthesizing specific enantiomers of complex analogues, which is often critical for optimizing target engagement and reducing off-target effects. nih.govorganic-chemistry.org

Deeper Mechanistic Investigations of Biological Activities

While the piperidine scaffold is a known pharmacophore for various biological targets, a profound understanding of the mechanistic underpinnings of its activity is essential for therapeutic development. For analogues of 3-(3-chloro-5-methoxyphenyl)piperidine, a primary area of investigation is their interaction with sigma receptors.

The sigma-1 receptor (σ1R) , in particular, has emerged as a key target for piperidine-based ligands. nih.govacs.orgresearchgate.netnih.gov This receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), where it plays a critical role in regulating cellular stress and calcium signaling, partly by modulating the inositol (B14025) trisphosphate (IP3) receptor. mdpi.comresearchgate.netwikipedia.org Future research must delve deeper into how these ligands modulate σ1R function. For instance, functional assays can determine whether analogues act as agonists or antagonists, a critical factor since these opposing actions can lead to different cellular outcomes. nih.gov

Elucidating the downstream signaling pathways is another paramount challenge. mdpi.com Activation of σ1R is known to modulate a variety of ion channels, including Ca²⁺, K⁺, and Na⁺ channels, and to influence NMDA receptor activity. nih.gov Studies suggest that σ1R agonists can promote cell survival by inhibiting apoptotic proteins like Bax and caspase-3, while antagonists may induce cell death. nih.gov The receptor has also been implicated in autophagy. wikipedia.org Future investigations should aim to map these complex signaling cascades precisely, clarifying how ligand binding translates into specific cellular responses like neuroprotection or anti-proliferative effects.

Advanced Computational Modeling for Optimized Design

To navigate the vast chemical space of possible analogues and prioritize synthetic efforts, advanced computational modeling is indispensable. The rational design of more potent and selective ligands based on the 3-(3-chloro-5-methoxyphenyl)piperidine structure will heavily rely on these in silico tools.

While molecular docking is a standard starting point, future research will increasingly employ more sophisticated and predictive techniques. Molecular Dynamics (MD) simulations are becoming essential for understanding the dynamic nature of ligand-receptor interactions. nih.govnih.govplos.org MD simulations can reveal how a ligand and receptor adapt to each other over time, identify stable binding poses, and highlight the crucial role of water molecules in the binding site. eurekaselect.comrsc.org For G protein-coupled receptors (GPCRs), which are notoriously flexible, MD can help refine homology models and provide insights into the mechanisms of receptor activation. nih.govfrontiersin.orgnih.gov

A significant leap in predictive power comes from Free Energy Perturbation (FEP) calculations. rsc.orglu.se FEP can predict the relative binding affinities of a series of congeneric ligands with much greater accuracy than standard docking scores. nih.govnih.govresearchgate.net By performing retrospective and prospective FEP studies, researchers can validate computational models and confidently predict the affinity of novel, unsynthesized compounds, thereby guiding lead optimization more effectively. nih.govchemrxiv.org

Pharmacophore modeling will also continue to be a valuable tool. acs.orgresearchgate.net By abstracting the key chemical features required for biological activity (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) from a set of active ligands, pharmacophore models can be used to screen large virtual libraries for new chemical scaffolds or to guide the design of analogues with improved binding characteristics. nih.goveurekaselect.comunige.it

Development of Highly Selective Ligands for Specific Receptors/Targets

A major challenge in drug development is achieving target selectivity to maximize therapeutic efficacy while minimizing off-target side effects. For the 3-(3-chloro-5-methoxyphenyl)piperidine scaffold, this involves designing analogues that can discriminate between closely related receptor subtypes, such as σ1R and σ2R, or between different receptor families entirely. acs.orgnih.gov

Structure-based drug design (SBDD) , leveraging the increasing availability of high-resolution crystal structures of targets like GPCRs and sigma receptors, will be at the forefront of this effort. frontiersin.orgnih.gov By visualizing the binding pocket, researchers can design ligands that form specific interactions with residues unique to the target receptor, thereby engineering selectivity. nih.goveurekaselect.com Computational methods, including docking and MD simulations, are integral to this process, allowing for the in silico evaluation of how a designed ligand fits into the target's binding site compared to off-targets. nih.govunige.it The ultimate goal is to develop ligands with high affinity for a single, desired biological target, leading to cleaner pharmacological profiles and safer therapeutic candidates.

Q & A

Basic: What are the optimal synthetic routes for 3-(3-Chloro-5-methoxyphenyl)piperidine?

Answer:

The synthesis typically involves Friedel-Crafts alkylation or nucleophilic substitution to introduce the chloro and methoxy substituents. For example, a modified procedure from related piperidine derivatives (e.g., 3-(Chloromethyl)-5-phenylpyridine) uses ZnCl₂ or AlCl₃ as Lewis acid catalysts under reflux with formaldehyde and HCl . Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) is critical to achieve >95% purity. Reaction monitoring by TLC and ¹H-NMR ensures intermediate verification .

Basic: How is the structural integrity of 3-(3-Chloro-5-methoxyphenyl)piperidine validated experimentally?

Answer:

Single-crystal X-ray diffraction (SCXRD) using SHELX or WinGX/ORTEP is the gold standard for confirming 3D molecular geometry . Complementary techniques include:

- ¹H/¹³C-NMR : Assign methoxy (δ ~3.8 ppm) and piperidine ring protons (δ ~1.5–3.0 ppm) .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ matching theoretical mass (±0.001 Da).

- FT-IR : Identify C-Cl (650–750 cm⁻¹) and aromatic C-O (1250 cm⁻¹) stretches .

Advanced: How to resolve conflicting crystallographic data during refinement of this compound?

Answer:

Data contradictions (e.g., high R-factors or anomalous displacement parameters) may arise from twinning , disorder , or incomplete data . Use:

- SHELXL refinement with TWIN/BASF commands for twinned crystals .

- Olex2 or PLATON for disorder modeling and validation .

- Multi-solvent masking during data integration to exclude poorly diffracting regions.

Cross-validate with DFT-calculated geometries (e.g., Gaussian09) to identify steric clashes or conformational outliers .

Advanced: What methodologies are recommended for structure-activity relationship (SAR) studies of this compound in CNS drug discovery?

Answer:

- Substituent variation : Synthesize analogs with halogen/methoxy positional isomers (e.g., 3-methoxy vs. 5-methoxy) to assess receptor binding .

- In vitro assays : Test affinity for 5-HT receptors or dopamine transporters using radioligand binding (e.g., [³H]paroxetine for serotonin transporters) .

- Computational docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like NMDA receptors, leveraging crystal structures (PDB: 6COX) .

Advanced: How to address discrepancies in pharmacokinetic data (e.g., metabolic stability) across studies?

Answer:

- In vitro microsomal assays : Compare human vs. rodent liver microsomes to identify species-specific CYP450 metabolism. Use LC-MS/MS to quantify metabolites (e.g., demethylated or hydroxylated products) .

- Isotope labeling : Introduce deuterium at metabolically labile sites (e.g., methoxy groups) to enhance stability, as seen in paroxetine derivatives .

- Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro half-life (t₁/₂) and logP data to predict in vivo clearance .

Advanced: What strategies mitigate challenges in detecting trace impurities during analytical method development?

Answer:

- Hyphenated techniques : LC-MS/MS with electrospray ionization (ESI) or charged aerosol detection (CAD) enhances sensitivity for low-abundance impurities (e.g., chlorinated byproducts) .

- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to generate degradants for impurity profiling .

- QbD-based HPLC method optimization : Use Design of Experiments (DoE) to optimize parameters (column type, gradient, pH) for baseline separation of closely eluting peaks .

Advanced: How to design enantioselective syntheses for chiral derivatives of this compound?

Answer:

- Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to induce asymmetry during piperidine ring formation .

- Asymmetric catalysis : Employ BINAP-Ru or Jacobsen’s Co-salen catalysts for stereocontrolled alkylation/cyclization steps.

- Chiral HPLC : Validate enantiomeric excess (ee) using Chiralpak IA/IB columns and polarimetric detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.